Cyclohexyl bromoacetate
CAS No.: 6289-39-0
Cat. No.: VC14421718
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6289-39-0 |
---|---|
Molecular Formula | C8H13BrO2 |
Molecular Weight | 221.09 g/mol |
IUPAC Name | cyclohexyl 2-bromoacetate |
Standard InChI | InChI=1S/C8H13BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 |
Standard InChI Key | JTYINBWQGXHZLX-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)OC(=O)CBr |
Introduction
Synthesis and Industrial Preparation
The synthesis of cyclohexyl bromoacetate typically involves a two-step process: bromination of acetic acid derivatives followed by esterification with cyclohexanol. A patented method for bromoacetic acid esters (US4123443A) outlines a one-pot procedure using chloroacetic acid, an alkali metal bromide, and sulfuric acid .
Reaction Mechanism:
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Bromination: Chloroacetic acid reacts with sodium bromide in the presence of concentrated sulfuric acid, replacing the chlorine atom with bromine:
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Esterification: The resulting bromoacetic acid undergoes Fischer esterification with cyclohexanol:
Table 1: Optimized Synthesis Conditions
Parameter | Value/Range |
---|---|
Temperature | 40–70°C |
Catalyst | Concentrated H₂SO₄ |
Solvent | Toluene (azeotropic) |
Reaction Time | 4–6 hours |
Yield | 75–85% |
This method emphasizes cost efficiency and scalability, leveraging inexpensive raw materials and avoiding intermediate isolation .
Physicochemical Properties
Data for cyclohexyl bromoacetate is sparse, but analogs such as 4-(butan-2-yl)cyclohexyl bromoacetate (CAS 59956-69-3) offer relevant insights :
Table 2: Physical Properties of 4-(butan-2-yl)cyclohexyl bromoacetate
Property | Value |
---|---|
Density | 1.22 g/cm³ |
Boiling Point | 301.2°C at 760 mmHg |
Refractive Index | 1.485 |
Flash Point | 135.9°C |
Vapor Pressure | 0.00107 mmHg at 25°C |
The parent compound is expected to exhibit similar trends, with slight variations due to the absence of the butan-2-yl substituent.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromoacetyl group undergoes facile nucleophilic substitution, enabling applications in:
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Pharmaceutical Synthesis: As a building block for β-bromoethyl derivatives in anticancer agents.
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Polymer Chemistry: Crosslinking agent for modifying polyester resins .
Cross-Coupling Reactions
Like bromocyclohexane, cyclohexyl bromoacetate participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl boronic acids .
Solvent Properties
Cyclohexyl bromoacetate’s moderate polarity (ε ≈ 8–10) makes it suitable for:
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Colloid Science: Index-matching fluid in confocal microscopy (e.g., PMMA particle visualization) .
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Coating Formulations: Solvent for cellulose acetate and acrylics.
Exposure Route | Effects |
---|---|
Inhalation | Respiratory irritation, dizziness |
Dermal Contact | Skin irritation |
Chronic Exposure | Hepatic/renal toxicity (suspected) |
Precautionary Measures:
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Use nitrile gloves and fume hoods.
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Store in airtight containers away from oxidizers.
Recent Advances and Research Directions
Recent patents highlight innovations in bromoacetate chemistry, such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume